5-chloro-2-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
“5-chloro-2-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide” is a chemical compound . It is a part of the class of compounds known as benzamides, which are organic compounds containing a carboxamido substituent attached to a benzene ring .
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H9ClN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h1-8,14H .Physical And Chemical Properties Analysis
The compound is a yellow to yellow-red crystal or powder . It has a molecular weight of 248.67 .Scientific Research Applications
Thiazolides as Anti-Infective Drugs
Thiazolides, including modifications of nitazoxanide where functional groups such as chloro- and nitro- are varied, have shown broad-spectrum activities against various pathogens. These compounds, through multiple mechanisms of action, demonstrate effectiveness against helminths, protozoa, enteric bacteria, and viruses. Particularly, modifications in the thiazolide structure, like the replacement of the nitro group with chloro- or other functional groups, have led to compounds that retain or enhance their antiparasitic and antibacterial activities. Nitro- and bromo-thiazolides have also been found to be effective against proliferating mammalian cells, suggesting their potential use in cancer therapy by triggering apoptosis (Hemphill, Müller, & Müller, 2012).
Heterocyclic Scaffold Synthesis
4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound structurally related to 5-chloro-2-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, serves as a versatile building block in the synthesis of diverse nitrogenous heterocycles. These scaffolds have considerable pharmaceutical importance, indicating the potential of chloro- and nitro-substituted compounds in facilitating the synthesis of drug-like molecules (Křupková, Funk, Soural, & Hlaváč, 2013).
Antimicrobial and Antitumor Agents
Compounds derived from benzothiazole, akin to the structure of this compound, have been synthesized and evaluated for their antitumor properties. These derivatives have shown selective cytotoxicity against tumorigenic cell lines, offering insights into the development of novel anticancer agents with improved biological stability and efficacy (Yoshida et al., 2005).
Synthesis of Thiazole Derivatives for Antimicrobial Applications
The synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives has been explored, demonstrating significant antimicrobial activity against various bacterial and fungal strains. Some of these molecules exhibited potency surpassing reference drugs, particularly against Gram-positive bacterial strains. This research underscores the potential of thiazole derivatives, including those with chloro- and nitro-groups, in developing new antimicrobial agents (Bikobo et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, are known to interact with various biological targets . They can activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Mode of Action
Thiazole derivatives have been found to interact unpredictably when entering physiological systems . The aromaticity of the thiazole ring, which consists of sulfur and nitrogen, allows for many reactive positions where donor-acceptor, nucleophilic, and oxidation reactions may take place .
Biochemical Pathways
Molecules containing a thiazole ring can activate or stop biochemical pathways . For instance, some thiazole derivatives have been found to display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents could potentially influence their action in different environments .
Properties
IUPAC Name |
5-chloro-2-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3S/c17-11-6-7-14(20(22)23)12(8-11)15(21)19-16-18-13(9-24-16)10-4-2-1-3-5-10/h1-9H,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMCVXQEJIJINK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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